molecular formula C16H15NO B14120728 1-(3-Methoxy-benzyl)-1H-indole

1-(3-Methoxy-benzyl)-1H-indole

Cat. No.: B14120728
M. Wt: 237.30 g/mol
InChI Key: HOJYYEVBDCCPFC-UHFFFAOYSA-N
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Description

1-(3-Methoxy-benzyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core substituted with a 3-methoxybenzyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-benzyl)-1H-indole can be synthesized through various synthetic routes. One common method involves the reaction of indole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using reagents like BrCCl3 has been explored for the preparation of intermediates, which can then be further reacted to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-benzyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Methoxy-benzyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-benzyl)-1H-indole involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response, making it a potential candidate for cancer immunotherapy .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxy-benzyl)-1H-indole is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit IDO1 and modulate immune responses sets it apart from other similar compounds.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]indole

InChI

InChI=1S/C16H15NO/c1-18-15-7-4-5-13(11-15)12-17-10-9-14-6-2-3-8-16(14)17/h2-11H,12H2,1H3

InChI Key

HOJYYEVBDCCPFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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